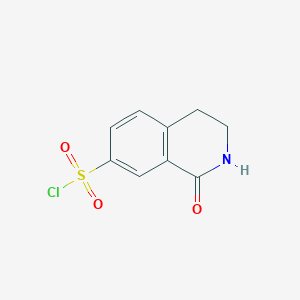

1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride (THIQ-Cl) is a synthetic compound that has been used in a variety of scientific research applications. It has been found to be a useful tool in biochemistry and molecular biology, as well as in medicinal chemistry and drug discovery. THIQ-Cl is a versatile reagent that can be used for the synthesis of a wide range of organic compounds. It has been used in a variety of laboratory experiments and has been found to be a valuable tool in the study of biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

Oxygen Transfer and Oxidation Reactions

The oxaziridinium salt derived from dihydroisoquinolin is utilized as an oxygen transfer reagent to thioethers, leading to the selective production of sulfoxides or sulfones, depending on the quantity used. This demonstrates the compound's utility in specific oxidation reactions, which can be performed with an oxaziridinium salt prepared in situ (Hanquet & Lusinchi, 1993). Additionally, a green chemical method for the mild oxidation of tetrahydroisoquinolines (THIQs) and dihydroisoquinolines (DHIQs) using air as a clean oxidant has been developed, showcasing an environmentally friendly approach to the oxidation of these compounds (Zheng et al., 2018).

Structural Analysis and Derivative Formation

Structural analyses of derivatives, such as 4-fluoroisoquinoline-5-sulfonyl chloride, reveal the steric effects and molecular conformations within these compounds. Such studies are crucial for understanding the chemical behavior and potential applications of these derivatives in further chemical synthesis and materials science (Ohba et al., 2012).

Catalysis in Synthesis Reactions

Research has also focused on the development of novel catalysts for promoting synthesis reactions, such as the preparation of hexahydroquinoline derivatives. For instance, a novel nano-sized N-sulfonic acid was prepared and efficiently used for the one-pot synthesis of hexahydroquinolines, showcasing the role of these compounds in facilitating complex chemical reactions under solvent-free conditions (Goli-Jolodar et al., 2016).

Diverse Chemical Transformations

The utility of 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride derivatives extends to diverse chemical transformations. For example, a three-component reaction involving these compounds has been described for efficiently generating 1,2-dihydroisoquinolin-3(4H)-imines, demonstrating the versatility of these compounds in organic synthesis (Chen et al., 2011).

Eigenschaften

IUPAC Name |

1-oxo-3,4-dihydro-2H-isoquinoline-7-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3S/c10-15(13,14)7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKHUSHVJIHFLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2738075.png)

![Ethyl 5-[(dimethylcarbamoyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B2738079.png)

![3,6-dichloro-N-[4-(2-hydroxyethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2738080.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2738083.png)

![N-[2-[1-(Difluoromethyl)imidazol-2-yl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2738088.png)

![N-(3,5-dimethylphenyl)-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2738092.png)

![N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}methanesulfonamide](/img/structure/B2738095.png)